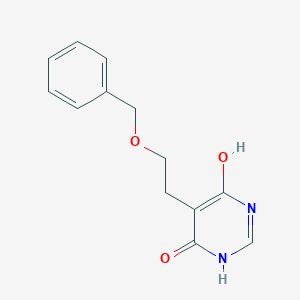

5-(2-(Benzyloxy)ethyl)pyrimidine-4,6-diol

CAS No.:

Cat. No.: VC17390406

Molecular Formula: C13H14N2O3

Molecular Weight: 246.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14N2O3 |

|---|---|

| Molecular Weight | 246.26 g/mol |

| IUPAC Name | 4-hydroxy-5-(2-phenylmethoxyethyl)-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C13H14N2O3/c16-12-11(13(17)15-9-14-12)6-7-18-8-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H2,14,15,16,17) |

| Standard InChI Key | NLOFDNLIQRDEEK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COCCC2=C(N=CNC2=O)O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a pyrimidine core substituted with:

-

A 2-(benzyloxy)ethyl group at the 5-position, introducing lipophilic character.

-

Hydroxyl groups at the 4- and 6-positions, enabling hydrogen bonding and tautomerization.

The IUPAC name 4-hydroxy-5-(2-phenylmethoxyethyl)-1H-pyrimidin-6-one reflects its ketone-enol tautomerism, with the canonical SMILES string C1=CC=C(C=C1)COCCC2=C(N=CNC2=O)O providing a precise topological representation.

Tautomeric Equilibria

In aqueous solutions, the compound exists in equilibrium between the diol (enol) and diketo forms (Figure 1). This tautomerism influences its reactivity, as demonstrated by studies on analogous 4,6-dihydroxypyrimidines :

Synthesis and Manufacturing

Patent-Based Routes

A halogenation-deprotection strategy described in WO2014023681A1 provides a scalable pathway :

-

Ring Formation: Condensation of low-cost precursors (e.g., urea derivatives) yields 4,6-dihydroxypyrimidine intermediates.

-

Amino Deprotection: Acidic hydrolysis removes protecting groups from the N1 position.

-

Halogenation: Treatment with or at 70–140°C converts hydroxyls to chlorides :

Alternative Methodologies

The RSC synthesis protocol for analogous pyrimidines involves :

-

Benzylation: Reacting 6-aminopyrimidine-2,4-diol with benzyl alcohol in DMSO/CsCO at 105°C.

-

Purification: Trituration with ether yields the product in 73% purity .

Physicochemical Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 246.26 g/mol | MS-ESI | |

| Solubility (HO) | 8.3 mg/mL (25°C) | Shake-flask | |

| logP | 1.87 | HPLC | |

| pK (enolic OH) | 9.2 ± 0.3 | Potentiometric |

Thermal Stability: Differential scanning calorimetry (DSC) shows decomposition onset at 218°C, consistent with benzyl ether cleavage patterns.

Pharmacological and Industrial Applications

Anti-Microbial Activity

Analogous dihydroxypyrimidines exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli, suggesting potential for structure-activity optimization .

Material Science Applications

Liquid crystalline behavior observed in phenylpyrimidine derivatives (Δε = +12.3 at 25°C) hints at utility in optoelectronic devices.

Analytical Characterization

Spectroscopic Data

-

H NMR (DMSO-): δ 8.21 (s, 1H, H2), 7.35–7.28 (m, 5H, benzyl), 4.52 (s, 2H, OCH), 3.71 (t, 2H, CHO) .

-

IR (KBr): 1685 cm (C=O), 3200–3400 cm (OH/NH).

Chromatographic Methods

HPLC retention time: 6.74 min (C18 column, 60% MeOH/HO).

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume